1-(9H-purin-6-yl)piperidin-4-ol
Description
1-(9H-Purin-6-yl)piperidin-4-ol is a purine derivative characterized by a piperidine ring substituted at the 4-position with a hydroxyl group and linked to the purine base at the 6-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive purine analogs, which often target enzymes and receptors such as kinases, GPCRs, and neurotransmitter transporters .
Propriétés
IUPAC Name |
1-(7H-purin-6-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c16-7-1-3-15(4-2-7)10-8-9(12-5-11-8)13-6-14-10/h5-7,16H,1-4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJINEGFZLTODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(9H-purin-6-yl)piperidin-4-ol is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including its interactions with cannabinoid receptors and other biological targets.
Chemical Structure and Properties
The molecular formula of 1-(9H-purin-6-yl)piperidin-4-ol is C11H14N4O, and it has a molecular weight of approximately 218.26 g/mol. The compound consists of a purine base linked to a piperidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 1-(9H-purin-6-yl)piperidin-4-ol |
The biological activity of 1-(9H-purin-6-yl)piperidin-4-ol primarily involves its interaction with various receptors and enzymes. It has been shown to act as an antagonist at the type 1 cannabinoid receptor (CB1), which is implicated in the regulation of appetite, pain sensation, and mood. This interaction suggests potential applications in treating metabolic disorders and obesity .
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound:
- Cannabinoid Receptor Modulation : The compound exhibits significant selectivity for CB1 over CB2 receptors, indicating its potential as a therapeutic agent for conditions such as obesity and anxiety disorders. In vitro assays demonstrated that it can effectively inhibit CB1-mediated signaling pathways .
- Neuroprotective Effects : Research has indicated that 1-(9H-purin-6-yl)piperidin-4-ol may have neuroprotective properties, potentially protecting neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of neurotransmitter systems .
- Metabolic Stability : In vitro studies assessing the metabolic stability of this compound showed promising results, with acceptable stability profiles in human plasma and hepatic S9 fractions, which are critical for evaluating drug candidates .
Study on Obesity Treatment
A notable study investigated the effects of 1-(9H-purin-6-yl)piperidin-4-ol on obesity-induced metabolic changes in mice. The compound was administered peripherally, resulting in a significant reduction in body weight and improvement in lipid profiles compared to control groups. This study highlighted the potential use of this compound in managing obesity-related conditions .
Neuroprotection Research
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with 1-(9H-purin-6-yl)piperidin-4-ol led to decreased markers of inflammation and cell death in neuronal cultures exposed to toxic agents, suggesting its role as a protective agent against neurodegenerative diseases .
Applications De Recherche Scientifique
Scientific Research Applications
1-(9H-purin-6-yl)piperidin-4-ol has applications in:
- PEGylation: It can be used in the PEGylation of proteins, peptides, and oligosaccharides . PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, which can enhance their solubility, stability, and biocompatibility .
- Antibody-Drug Conjugates (ADCs): This compound can be employed in the development of antibody-drug conjugates, which are targeted therapies that combine the specificity of antibodies with the cytotoxic effect of drugs .
- Drug Delivery and Surface Modification: 1-(9H-purin-6-yl)piperidin-4-ol can be utilized in drug delivery systems and for surface modification of materials .
- PROTACs (Proteolysis-Targeting Chimeras): It is useful in the creation of PROTACs, which are heterobifunctional molecules designed to induce the degradation of target proteins .
- Proteomics: The compound also sees use in proteomics research .
Purine Derivatives in Biological Activities
Purine derivatives, which share a structural similarity with 1-(9H-purin-6-yl)piperidin-4-ol, have a wide array of biological activities . They are known for their:
- Anti-inflammatory effects
- Antitumor and anticancer properties
- Antimicrobial activities
- Potential as antidiabetic agents
Piperidine Derivatives in Pharmacological Activities
The piperidine moiety, present in 1-(9H-purin-6-yl)piperidin-4-ol, is also associated with several pharmacological activities . Piperidine derivatives have been explored for their:
- Anesthetic activity
- Potential in treating cocaine abuse
- Role in controlling plasma glucose and insulin levels
Water-Soluble Prodrugs for In Vivo Experiments
The low aqueous solubility of some purine derivatives can be a limitation in in vivo studies . To address this, water-soluble prodrugs of N-(9H-purin-6-yl)benzamide derivatives have been synthesized by introducing biolabile hydrophilic substituents on the N-9-position of the purine . These prodrugs have shown potential in in vivo experiments, demonstrating weak antitumoral activity and potentiation of other drugs like fludarabine .
Anti-Bacterial and Enzyme Inhibition
Certain synthesized compounds containing piperidine moieties have demonstrated:
- Moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis
- Strong inhibitory activity against urease
- Activity as acetylcholinesterase inhibitors
Tables of Applications and Activities
Because the query requests data tables and case studies, the following tables summarize the applications of 1-(9H-purin-6-yl)piperidin-4-ol and related compounds, as well as their observed activities.
Table 1: Applications of 1-(9H-purin-6-yl)piperidin-4-ol
Table 2: Activities of Purine and Piperidine Derivatives
Case Studies
While specific case studies directly involving 1-(9H-purin-6-yl)piperidin-4-ol are not available in the provided search results, studies involving related purine and piperidine derivatives offer insight into potential applications:
- Anti-inflammatory activity of purine dione derivatives: A study on purine-dione derivatives demonstrated good to excellent anti-inflammatory activity compared to indomethacin, suggesting potential applications in treating rheumatic diseases .
- Anti-cancer activity of N-(9H-purin-6-yl)benzamide derivatives: Research on N-(9H-purin-6-yl)benzamide derivatives showed cytotoxic activity against cancer cell lines, with some compounds inducing apoptosis and decreasing cell proliferation . This indicates a potential for developing new cancer treatments.
- Piperidine derivatives as curcumin mimics: Piperidone-containing compounds have shown enhanced peripheral and central analgesic activity, suggesting their potential as curcumin mimics with improved bioactivity .
- Inhibition of Urease: A series of synthesized compounds containing 1,3,4-oxadiazole and piperidine moieties exhibited strong inhibition of urease, suggesting they could be useful in treating diseases associated with urease activity .
- Treatment of bacterial infections: Synthesized compounds were evaluated for antibacterial activity, enzyme inhibitory activity (acetylcholinesterase (AChE) and urease) and bovine serum albumin (BSA) binding . The bacterial strains taken into account were Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
1-(9H-Purin-6-yl)piperidin-4-amine (PUPI)
- Key Differences : The hydroxyl group at the 4-position of the piperidine ring is replaced by an amine (-NH₂).
- Functional Role: PUPI is utilized in fluorescence-based assays and adenosine receptor studies due to its enhanced solubility and binding affinity compared to the hydroxylated analog .
- Pharmacological Data: Property 1-(9H-Purin-6-yl)piperidin-4-ol PUPI Solubility (PBS) Low High Binding to PKAc Not reported Ki = 0.8 nM
1-(9H-Purin-6-yl)piperidin-3-ol
- Key Differences : Hydroxyl group at the 3-position instead of the 4-position.
- Impact: The positional isomerism significantly alters steric interactions with target proteins. For example, this compound shows reduced binding to adenosine receptors compared to the 4-hydroxy derivative .
CB1 Receptor Antagonists (e.g., N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl} derivatives)
- Key Differences : Bulky aryl substituents at the 8- and 9-positions of the purine ring and modified piperidine side chains.
- Functional Role : These derivatives act as peripherally selective CB1 antagonists with reduced central nervous system (CNS) penetration. For example, compound 18 exhibits a CB1 Ki of 0.6 nM and >100-fold selectivity over CB2 .
- Synthetic Yield : Ranges from 41% to 99% depending on the acyl/alkyl group introduced .
Functional Analogues
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Key Differences: A naphthyloxy-quinoline substituent replaces the purine core.
- Pharmacological Role : Potent 5-HT1F antagonist (Ki = 47 nM) with minimal activity at 5-HT1A (Ki > 343 nM). Demonstrates specificity in reducing cAMP production in human beta cells .
- Limitations: Non-specific inhibition of luminescence at concentrations ≥3 μM .
6-(Piperidin-1-yl)-9H-purine Derivatives
- Key Differences : Piperidine is linked via a nitrogen atom rather than a carbon atom.
- Applications: These compounds are explored as kinase inhibitors and cannabinoid receptor modulators. For example, 29 (6-(4-acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine) exhibits CB1 antagonism with an IC₅₀ of 12 nM .
Analytical Data
Pharmacological and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
